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Compound of Interest

Compound Name: 1,2-Dibromoindane

Cat. No.: B8583229

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 1,2-dibromoindane, a halogenated derivative of indane. The information contained herein is
intended to support research and development activities where this compound is of interest.
This document details available spectroscopic data, outlines experimental protocols for its
synthesis and analysis, and presents a logical workflow for its characterization.

Spectroscopic Data

The spectroscopic analysis of 1,2-dibromoindane is crucial for its identification and the
determination of its stereochemistry, primarily distinguishing between the cis and trans isomers.
While a complete set of publicly available experimental spectra is limited, this section compiles
the known data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectroscopy:

Proton NMR spectroscopy is a powerful tool for elucidating the structure of 1,2-dibromoindane
and is particularly useful for differentiating between the cis and trans isomers based on the
coupling constants between the vicinal protons at positions 1 and 2.
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13C NMR Spectroscopy:

Carbon-13 NMR data for 1,2-dibromoindane is not readily available in the reviewed literature.

The expected chemical shifts can be predicted based on the structure, with the carbons

bearing bromine atoms being significantly deshielded.

Carbon Expected Chemical Shift Range (ppm)
C-1 50-70

C-2 50-70

C-3 30-50

Aromatic Carbons 120 - 150

Infrared (IR) Spectroscopy

Specific experimental infrared absorption data for 1,2-dibromoindane was not found in the

surveyed literature. However, the expected characteristic absorption bands can be inferred

from the functional groups present in the molecule.
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Expected Wavenumber

Functional Group Vibration

(cm™)
C-H (aromatic) Stretching 3100 - 3000
C-H (aliphatic) Stretching 3000 - 2850
C=C (aromaitic) Stretching 1600 - 1450
C-Br Stretching 700 - 500

Mass Spectrometry (MS)

Detailed mass spectrometry fragmentation data for 1,2-dibromoindane is not available in the
public domain. The expected mass spectrum would show a molecular ion peak corresponding
to the molecular weight of CoHsBr2 (275.97 g/mol ). Due to the presence of two bromine atoms
with two major isotopes (7°Br and &1Br in approximately a 1:1 ratio), the molecular ion region
would exhibit a characteristic M, M+2, and M+4 isotopic pattern with relative intensities of

approximately 1:2:1.

Experimental Protocols
Synthesis of 1,2-Dibromoindane

1,2-Dibromoindane can be synthesized via the bromination of indene. The ratio of cis to trans
isomers can be influenced by the choice of solvent and brominating agent. A general procedure
is outlined below, based on established methods for the bromination of alkenes.[1]

Materials:

Indene

Bromine or Hydrogen Peroxide and Hydrogen Bromide

A suitable solvent (e.g., diethyl ether, carbon tetrachloride, or water)[1]

Sodium bicarbonate solution (saturated)

Anhydrous magnesium sulfate
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e Round-bottom flask
e Dropping funnel

e Magnetic stirrer

e Separatory funnel

e Rotary evaporator

Procedure:

o Dissolve indene in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer
and a dropping funnel. The reaction should be carried out under a fume hood.

e Cool the solution in an ice bath.

e Slowly add a solution of bromine in the same solvent dropwise to the stirred solution of
indene. The characteristic red-brown color of bromine should disappear as it reacts.

» Alternatively, react indene with hydrogen bromide in the presence of hydrogen peroxide.[1]

 After the addition is complete, allow the reaction mixture to stir for an additional 30 minutes
at room temperature.

e Quench the reaction by adding a saturated solution of sodium bicarbonate to neutralize any
remaining acid.

o Transfer the mixture to a separatory funnel and extract the organic layer.
e Wash the organic layer with water and then with brine.
e Dry the organic layer over anhydrous magnesium sulfate.

« Filter off the drying agent and remove the solvent under reduced pressure using a rotary
evaporator to yield the crude 1,2-dibromoindane.
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e The crude product can be purified by recrystallization or column chromatography to separate
the cis and trans isomers.

Spectroscopic Analysis

NMR Spectroscopy:

e Prepare a ~5-10 mg sample of 1,2-dibromoindane in a deuterated solvent (e.g., CDCIs3) in
an NMR tube.

e Acquire 1H and 3C NMR spectra on a spectrometer (e.g., 400 MHz or higher).

e Process the spectra to determine chemical shifts, multiplicities, coupling constants, and
integrations.

IR Spectroscopy:

o Prepare a sample of 1,2-dibromoindane as a thin film on a salt plate (e.g., NaCl or KBr) or
as a solution in a suitable solvent (e.g., CCla).

e Acquire the infrared spectrum using an FTIR spectrometer over the range of 4000-400 cm™1.
Mass Spectrometry:

 Introduce a dilute solution of 1,2-dibromoindane into the mass spectrometer via a suitable
ionization method (e.g., electron ionization - EI).

e Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern of
the molecular ion.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic
characterization of 1,2-dibromoindane.
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Caption: Experimental workflow for the synthesis and characterization of 1,2-dibromoindane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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